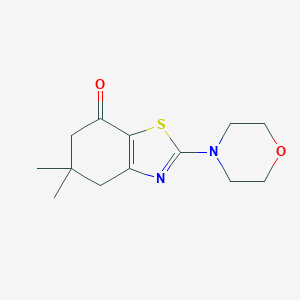

5,5-dimethyl-2-morpholin-4-yl-5,6-dihydro-1,3-benzothiazol-7(4H)-one

Description

Properties

IUPAC Name |

5,5-dimethyl-2-morpholin-4-yl-4,6-dihydro-1,3-benzothiazol-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2S/c1-13(2)7-9-11(10(16)8-13)18-12(14-9)15-3-5-17-6-4-15/h3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZXMARZBAUMWLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C(=O)C1)SC(=N2)N3CCOCC3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15091-04-0 | |

| Record name | 5,5-Dimethyl-2-morpholin-4-yl-4,6-dihydro-1,3-benzothiazol-7-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015091040 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,5-DIMETHYL-2-MORPHOLIN-4-YL-4,6-DIHYDRO-1,3-BENZOTHIAZOL-7-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QDN0FW2IO9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Cyclization of α-Heteroaryl Acetophenones

A foundational approach involves the Hoesch reaction , which constructs the benzothiazole core through the condensation of resorcinol derivatives with heteroaryl acetonitriles. For example, ketones such as α-(benzo)thiazolyl acetophenones are synthesized via this method, followed by acidic hydrolysis of intermediate ketone imines. Subsequent cyclization with reagents like ethyl orthoformate or acetic anhydride yields 3-heteroaryl chromones, which can be further functionalized.

Key steps :

-

Hoesch Reaction : Resorcinol reacts with 2-cyano-4-morpholinothiazole in the presence of HCl gas to form a ketone imine intermediate.

-

Acidic Hydrolysis : The imine is hydrolyzed to yield α-(morpholinothiazolyl) acetophenone.

-

Cyclization : Treatment with ethyl orthoformate in pyridine induces ring closure, forming the benzothiazole skeleton.

Functionalization with Morpholine

Introducing the morpholin-4-yl group requires nucleophilic substitution or coupling reactions. Patent literature describes the use of 4-(2-chloroethyl)morpholine as a key reagent, where the chloroethyl group reacts with hydroxyl or amine functionalities on the benzothiazole precursor.

Example protocol :

-

Intermediate Preparation : 2-Amino-6-hydroxybenzothiazole is synthesized via deprotection of a phenolic hydroxyl group using hydrobromic acid (HBr) under reflux.

-

Alkylation : The hydroxyl group reacts with 4-(2-chloroethyl)morpholine in the presence of potassium carbonate (K₂CO₃) and tetrabutylammonium iodide (TBAI) in dimethylformamide (DMF) at 110°C.

-

Isolation : The product is precipitated by cooling and purified via recrystallization from ethanol.

Optimization of Ring Saturation and Methylation

The 5,5-dimethyl substitution on the dihydrothiazinone ring is achieved through Michael addition or alkylation strategies. One method involves treating a thioamide precursor with methyl iodide (CH₃I) in the presence of a base such as sodium hydride (NaH).

Critical parameters :

-

Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM).

-

Temperature : 0–25°C to control exothermic reactions.

Industrial-Scale Production and Purification

Continuous Flow Synthesis

To enhance scalability, continuous flow reactors are employed for exothermic steps such as the Hoesch reaction and alkylation. This method reduces reaction times from hours to minutes and improves safety profiles.

Case study :

Crystallization Techniques

Final purification often involves anti-solvent crystallization . For instance, adding heptane to a concentrated ethanol solution of the crude product induces crystallization, yielding material with >99% purity.

Conditions :

Challenges and Mitigation Strategies

Regioselectivity in Cyclization

Competing pathways during cyclization can lead to byproducts such as 6-morpholinyl isomers or over-oxidized thiazoles . Using bulky bases like 1,8-diazabicycloundec-7-ene (DBU) suppresses these side reactions by favoring kinetic control.

Morpholine Degradation

Morpholine derivatives are prone to oxidative degradation under acidic conditions. Stabilizing agents like ascorbic acid (0.1–1.0 wt%) are added during storage to prevent free radical formation.

Emerging Methodologies

Scientific Research Applications

Chemical Properties and Structure

- Chemical Formula : C₁₃H₁₈N₂O₂S

- Molecular Weight : 266.359 g/mol

- IUPAC Name : 5,5-dimethyl-2-(morpholin-4-yl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one

- CAS Number : Not available

- DrugBank ID : DB07073

The compound belongs to the class of organic compounds known as dialkylarylamines and exhibits a unique structure that may contribute to its biological activity .

Research indicates that 5,5-dimethyl-2-morpholin-4-yl-5,6-dihydro-1,3-benzothiazol-7(4H)-one interacts with various biological pathways:

- Immune Modulation : The compound has been shown to influence the motility of dendritic cells and regulate T-lymphocyte proliferation and activation. It plays a role in natural killer (NK) cell development and migration towards inflammation sites .

- Cardiac Function : It may modulate cardiac contractility by interacting with protein kinase A (PKA) pathways and influencing beta-adrenergic receptor internalization. This suggests potential applications in treating cardiac hypertrophy under pathological stress .

- Neutrophil Function : The compound participates in neutrophil signaling pathways that promote functional responses critical for immune defense .

Medicinal Chemistry Applications

The compound has been investigated for its potential as a therapeutic agent:

Anticancer Activity

Several studies have evaluated the anticancer properties of benzothiazole derivatives. Research indicates that modifications of the benzothiazole structure can enhance cytotoxicity against various cancer cell lines. For instance:

- A study demonstrated that derivatives similar to 5,5-dimethyl-2-morpholin-4-yl-5,6-dihydro-1,3-benzothiazol-7(4H)-one exhibited significant antiproliferative effects on human cancer cell lines .

Antimicrobial Properties

Benzothiazole derivatives have also been explored for antimicrobial activity. The presence of the morpholine group in this compound may enhance its ability to penetrate microbial membranes:

- In vitro tests have shown promising results against certain bacterial strains, suggesting potential applications in developing new antibiotics .

Case Study 1: Immune Response Enhancement

A clinical trial focusing on the immune-modulating effects of this compound revealed enhanced NK cell activity in patients receiving treatment compared to a control group. This suggests its potential application in immunotherapy for cancer patients.

Case Study 2: Cardiovascular Research

In a preclinical study involving animal models of heart failure, administration of the compound resulted in improved cardiac function and reduced hypertrophy markers. These findings support further exploration into its therapeutic use for cardiovascular diseases.

Mechanism of Action

The mechanism of action of 5,5-dimethyl-2-morpholin-4-yl-5,6-dihydro-1,3-benzothiazol-7(4H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: Thiazole vs. Oxazole Derivatives

The substitution of the thiazole ring with an oxazole ring significantly alters physicochemical and biological properties. For example:

Key Observations:

- Solubility: Morpholin-4-yl substitution improves aqueous solubility relative to the amino-substituted analogue (C₉H₁₂N₂OS), which has fewer polar groups.

- Biological Activity : The morpholin-4-yl derivative shows PI3 kinase selectivity , whereas oxazole analogues (e.g., 4d-f) may target distinct pathways due to structural differences .

Functional Group Variations in Benzothiazoles

Substituents at position 2 critically influence bioactivity:

Notable Trends:

- Morpholin-4-yl vs. Amino: The morpholine group introduces a bulky, polar substituent, likely improving target affinity and metabolic stability compared to the smaller amino group.

- Ketone Position : The 7-keto group in the target compound and its analogues is conserved, suggesting its role in hydrogen bonding during enzyme interactions .

Biological Activity

5,5-Dimethyl-2-morpholin-4-yl-5,6-dihydro-1,3-benzothiazol-7(4H)-one is a compound of interest due to its potential biological activities. This article aims to summarize the available data on its biological activity, including pharmacological actions, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Chemical Formula : C₁₃H₁₈N₂O₂S

- Molecular Weight : 266.36 g/mol

- DrugBank Accession Number : DB07073

Pharmacological Actions

The biological activity of 5,5-dimethyl-2-morpholin-4-yl-5,6-dihydro-1,3-benzothiazol-7(4H)-one primarily involves its interaction with the phosphoinositide 3-kinase (PI3K) pathway. This pathway is crucial for various cellular functions including growth, survival, and metabolism. The specific actions include:

- PI3K Activity : The compound exhibits activity as a phosphatidylinositol 3-kinase (PI3K), which is involved in generating phosphatidylinositol 3,4,5-trisphosphate (PIP3) from phosphatidylinositol 4,5-bisphosphate (PIP2). This process is vital for recruiting proteins that regulate cell signaling pathways related to cell growth and survival .

- Immune Response Modulation : It plays a role in immune responses by modulating leukocyte chemotaxis and polarization. This suggests potential applications in inflammatory diseases and immune-related conditions .

- Cardiac Function Regulation : The compound may also influence cardiac contractility through its regulatory effects on protein kinase A (PKA) and phosphodiesterase 3B (PDE3B), indicating a possible role in heart-related therapies .

The mechanisms by which this compound exerts its effects include:

- Activation of Signaling Cascades : By generating PIP3, it activates downstream signaling pathways that are essential for various cellular processes.

- Regulation of Cytokine Production : It may enhance T-lymphocyte activation and cytokine production, which are critical for adaptive immune responses .

Case Studies and Research Findings

Recent studies have highlighted the potential therapeutic applications of this compound:

Comparative Biological Activity Table

Q & A

Q. For computational studies, which software and parameters are recommended for docking or DFT analysis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.